molecular formula C13H23FN2O2 B11768900 trans-8-Amino-7-fluoro-2-aza-spiro[4.4]nonane-2-carboxylic acid tert-butyl ester

trans-8-Amino-7-fluoro-2-aza-spiro[4.4]nonane-2-carboxylic acid tert-butyl ester

Cat. No.: B11768900
M. Wt: 258.33 g/mol
InChI Key: RMLUGCZJYTXPOU-DZGIZQBRSA-N
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Description

trans-8-Amino-7-fluoro-2-aza-spiro[4.4]nonane-2-carboxylic acid tert-butyl ester: is a synthetic compound with a unique spirocyclic structure This compound is characterized by the presence of an amino group, a fluorine atom, and a tert-butyl ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-8-Amino-7-fluoro-2-aza-spiro[4.4]nonane-2-carboxylic acid tert-butyl ester typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the spirocyclic core, introduction of the amino and fluorine substituents, and esterification to form the tert-butyl ester. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods: Industrial production of this compound may involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for large-scale reactions, ensuring consistent quality, and implementing efficient purification techniques. Industrial methods may also focus on cost-effective and environmentally friendly processes.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically involving the amino group. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reduction reactions can target the carbonyl group in the ester, converting it to an alcohol. Sodium borohydride is a common reducing agent used in these reactions.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions. Reagents such as sodium azide or thiols can be used for these transformations.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Sodium azide, thiols

Major Products Formed:

    Oxidation: Formation of nitro or hydroxyl derivatives

    Reduction: Formation of alcohol derivatives

    Substitution: Formation of azido or thiol-substituted derivatives

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, enabling the construction of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology: In biological research, the compound is studied for its potential as a bioactive molecule. It may interact with specific biological targets, making it a candidate for drug discovery and development.

Medicine: The compound’s potential medicinal properties are of significant interest. It may exhibit pharmacological activities such as antimicrobial, antiviral, or anticancer effects. Research is ongoing to explore its therapeutic potential.

Industry: In the industrial sector, the compound can be used in the development of new materials, such as polymers or coatings. Its unique chemical properties may impart desirable characteristics to these materials.

Mechanism of Action

The mechanism of action of trans-8-Amino-7-fluoro-2-aza-spiro[4.4]nonane-2-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

  • trans-8-Amino-7-fluoro-2-aza-spiro[4.4]nonane-2-carboxylic acid methyl ester
  • trans-8-Amino-7-fluoro-2-aza-spiro[4.4]nonane-2-carboxylic acid ethyl ester

Comparison: Compared to its methyl and ethyl ester analogs, the tert-butyl ester variant may exhibit different chemical reactivity and biological activity. The bulkier tert-butyl group can influence the compound’s solubility, stability, and interaction with molecular targets. This uniqueness makes it a valuable compound for exploring new chemical and biological properties.

Properties

Molecular Formula

C13H23FN2O2

Molecular Weight

258.33 g/mol

IUPAC Name

tert-butyl (5R,8S)-7-amino-8-fluoro-2-azaspiro[4.4]nonane-2-carboxylate

InChI

InChI=1S/C13H23FN2O2/c1-12(2,3)18-11(17)16-5-4-13(8-16)6-9(14)10(15)7-13/h9-10H,4-8,15H2,1-3H3/t9-,10?,13-/m0/s1

InChI Key

RMLUGCZJYTXPOU-DZGIZQBRSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@]2(C1)C[C@@H](C(C2)N)F

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(C1)CC(C(C2)F)N

Origin of Product

United States

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